Cbl-b-IN-20

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C32H29F3N8O |

|---|---|

Molecular Weight |

598.6 g/mol |

IUPAC Name |

4-[2-cyclopropyl-6-[6-[(2-methylpropylamino)methyl]-4-oxo-8-(trifluoromethyl)quinazolin-3-yl]-4-pyridinyl]-3-(4-methyl-1,2,4-triazol-3-yl)benzonitrile |

InChI |

InChI=1S/C32H29F3N8O/c1-18(2)14-37-15-20-9-25-29(26(10-20)32(33,34)35)38-16-43(31(25)44)28-12-22(11-27(40-28)21-5-6-21)23-7-4-19(13-36)8-24(23)30-41-39-17-42(30)3/h4,7-12,16-18,21,37H,5-6,14-15H2,1-3H3 |

InChI Key |

DJZIHOBVAUTECL-UHFFFAOYSA-N |

Canonical SMILES |

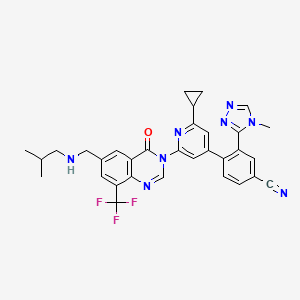

CC(C)CNCC1=CC2=C(C(=C1)C(F)(F)F)N=CN(C2=O)C3=CC(=CC(=N3)C4CC4)C5=C(C=C(C=C5)C#N)C6=NN=CN6C |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Cbl-b-IN-20: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Casitas B-lineage lymphoma-b (Cbl-b) is a critical intracellular immune checkpoint and an E3 ubiquitin ligase that negatively regulates immune cell activation. Its inhibition has emerged as a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses. This technical guide provides a detailed overview of the mechanism of action of Cbl-b inhibitors, with a focus on the conceptual compound "Cbl-b-IN-20," representing a class of novel small molecule inhibitors. We will delve into the core signaling pathways, present key preclinical data in a structured format, and provide detailed experimental protocols for the assays used to characterize these inhibitors.

Introduction to Cbl-b: A Master Regulator of Immune Tolerance

Cbl-b is an E3 ubiquitin-protein ligase that plays a pivotal role in maintaining immune homeostasis and preventing autoimmunity by setting the activation threshold for immune cells.[1][2][3] It is expressed across various leukocyte subsets, including T cells, B cells, and Natural Killer (NK) cells.[3] Cbl-b exerts its regulatory function by targeting specific signaling proteins for ubiquitination and subsequent degradation, thereby dampening activating signals.[1] In the context of cancer, Cbl-b activity within the tumor microenvironment (TME) contributes to an immunosuppressive state, allowing tumor cells to evade immune surveillance.[4] Therefore, inhibiting Cbl-b is a compelling therapeutic strategy to unleash the full potential of the immune system against cancer.[1][4]

The Mechanism of Action of Cbl-b Inhibition

The primary mechanism of action of Cbl-b inhibitors is the blockade of its E3 ligase activity. By doing so, these inhibitors prevent the ubiquitination and degradation of key activating proteins in immune cells, leading to a more robust and sustained anti-tumor response.

Releasing the Brakes on T-Cell Activation

T-cell activation is a cornerstone of adaptive immunity and is tightly regulated by a two-signal model: T-cell receptor (TCR) engagement with an antigen-MHC complex on an antigen-presenting cell (APC), and a co-stimulatory signal, primarily through the CD28 receptor. Cbl-b acts as a crucial negative regulator in this process, particularly in the absence of strong co-stimulation.[4][5]

Cbl-b inhibition leads to:

-

Enhanced TCR Signaling: Cbl-b targets several key components of the TCR signaling cascade for ubiquitination. By inhibiting Cbl-b, the signaling threshold for T-cell activation is lowered.[2]

-

Overcoming CD28-Dependency: Genetic inactivation or pharmacological inhibition of Cbl-b uncouples the strict requirement for CD28 co-stimulation for T-cell proliferation and cytokine production.[5]

-

Increased Cytokine Production: Cbl-b inhibitors promote the secretion of pro-inflammatory cytokines such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2), which are crucial for an effective anti-tumor response.[1][6]

The following diagram illustrates the central role of Cbl-b in T-cell activation and the effect of its inhibition.

Unleashing Natural Killer (NK) Cell Cytotoxicity

NK cells are a critical component of the innate immune system, capable of recognizing and killing tumor cells without prior sensitization. Cbl-b also acts as a negative regulator of NK cell function.

Inhibition of Cbl-b in NK cells results in:

-

Enhanced Activation and Proliferation: Cbl-b inhibitors have been shown to increase NK cell activation, proliferation, and cytotoxic activity against cancer cells.[7]

-

Increased Polyfunctionality: Treatment with Cbl-b inhibitors can enhance the ability of single NK cells to perform multiple effector functions, such as producing cytokines and killing target cells.[7]

Quantitative Data Summary

Preclinical studies on various Cbl-b inhibitors have demonstrated their potent activity. The following tables summarize representative quantitative data from in vitro and cellular assays.

Table 1: In Vitro Biochemical and Biophysical Assays

| Assay Type | Inhibitor Example | Target | IC₅₀ / KD | Reference Compound | IC₅₀ / KD |

| E2 Binding FRET Assay | NRX-1 | Cbl-b | 50 nM | - | - |

| Cbl-b Phosphorylation FRET Assay | NRX-1 | Cbl-b | 100 nM | - | - |

| Surface Plasmon Resonance (SPR) | C7683 | Cbl-b (FL) | 1.2 nM | - | - |

| C7683 | Cbl-b (TKB-LHR-RING) | 0.8 nM | - | - | |

| Fluorescence Polarization (FP) | C7683 | Cbl-b (FL) | 2.5 nM | - | - |

| C7683 | Cbl-b (TKB-LHR-RING) | 1.8 nM | - | - |

FRET: Förster Resonance Energy Transfer; SPR: Surface Plasmon Resonance; FP: Fluorescence Polarization; FL: Full-Length; TKB-LHR-RING: Truncated construct.

Table 2: Cellular Activity of Cbl-b Inhibitors

| Assay Type | Inhibitor Example | Cell Type | Endpoint Measured | EC₅₀ / Effect |

| Cellular Thermal Shift Assay (CETSA) | C7683 | HEK293T (HiBIT-Cbl-b) | Cbl-b thermal stabilization | ΔTm >15°C at 1-10 µM |

| NK Cell Activation | HST-1011 | Primary Human NK cells | IFN-γ secretion | Dose-dependent increase |

| NK Cell Cytotoxicity | HST-1011 | Primary Human NK cells | Killing of K562 target cells | Enhanced cytotoxic activity |

| T-Cell Activation | NTX-801 | Mouse T-cells | IL-2 Production | Significant increase |

| In vivo Tumor Growth Inhibition (Syngeneic Model) | NTX-801 | MC38 tumor-bearing mice | Tumor Volume | Robust tumor growth inhibition |

CETSA: Cellular Thermal Shift Assay; HiBIT: a small peptide tag for protein quantification.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of Cbl-b inhibitors.

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To determine the binding affinity and kinetics of this compound to purified Cbl-b protein.

Methodology:

-

Immobilization: Recombinant full-length Cbl-b protein is immobilized on a CM5 sensor chip via amine coupling.

-

Analyte Injection: A series of concentrations of this compound (e.g., 0.1 nM to 1 µM) are injected over the sensor surface.

-

Data Acquisition: The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured in real-time.

-

Data Analysis: The association (k_on) and dissociation (k_off) rate constants are determined by fitting the sensorgram data to a 1:1 binding model. The equilibrium dissociation constant (K_D) is calculated as k_off / k_on.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of this compound with Cbl-b in a cellular context.

Methodology:

-

Cell Culture and Treatment: HEK293T cells overexpressing HiBIT-tagged Cbl-b are treated with varying concentrations of this compound or a vehicle control (DMSO).

-

Thermal Challenge: The treated cells are subjected to a temperature gradient (e.g., 37°C to 65°C) for a fixed duration.

-

Cell Lysis: Cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

-

Quantification: The amount of soluble HiBIT-Cbl-b in the supernatant is quantified using a Nano-Glo HiBIT lytic detection system.

-

Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is denatured, is determined for each concentration of the inhibitor. A significant increase in Tm indicates stabilization of Cbl-b by the compound.

The workflow for a CETSA experiment is depicted below.

Primary Human NK Cell Cytotoxicity Assay

Objective: To assess the ability of this compound to enhance the cytotoxic function of NK cells.

Methodology:

-

NK Cell Isolation: Primary human NK cells are isolated from healthy donor peripheral blood mononuclear cells (PBMCs) using negative selection kits.

-

Co-culture Setup: NK cells are co-cultured with a target cancer cell line (e.g., K562) at a specific effector-to-target (E:T) ratio. The target cells are labeled with a fluorescent dye (e.g., Calcein-AM).

-

Treatment: The co-culture is treated with a dose range of this compound or a vehicle control.

-

Incubation: The cells are incubated for a period of 4-6 hours to allow for NK cell-mediated killing.

-

Data Acquisition: The release of the fluorescent dye from lysed target cells into the supernatant is measured using a fluorescence plate reader.

-

Data Analysis: The percentage of specific lysis is calculated for each condition relative to spontaneous release (target cells alone) and maximum release (target cells lysed with detergent) controls.

Structural Mechanism of Inhibition: The "Intramolecular Glue" Model

Recent structural studies of a Cbl-b inhibitor have revealed a novel mechanism of action.[8] The inhibitor was found to bind at the interface of the Tyrosine Kinase Binding Domain (TKBD) and the Linker-Helical Region (LHR) of Cbl-b.[8] This binding event acts as an "intramolecular glue," locking the protein in an inactive conformation. This conformation prevents the phosphorylation of a key tyrosine residue (Y363) that is essential for Cbl-b's E3 ligase activity.[8]

The logical relationship of this inhibitory mechanism is shown below.

Conclusion and Future Directions

Cbl-b inhibitors represent a promising new class of immuno-oncology agents that act by removing a key intracellular brake on immune cell activation. The mechanism of action is centered on the potentiation of TCR and NK cell receptor signaling, leading to enhanced anti-tumor immunity. The preclinical data for compounds like this compound demonstrate robust in vitro and in vivo activity. Future research will focus on the clinical translation of these inhibitors, both as monotherapies and in combination with other immunotherapies such as PD-1/PD-L1 checkpoint blockers, to overcome resistance and improve patient outcomes in a wide range of malignancies.[1]

References

- 1. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]

- 2. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]

- 4. Targeting Cbl-b in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of immune responses by E3 ubiquitin ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hotspotthera.com [hotspotthera.com]

- 8. researchgate.net [researchgate.net]

Cbl-b as a Therapeutic Target in Oncology: An In-depth Technical Guide to Target Validation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Casitas B-lineage lymphoma-b (Cbl-b), an E3 ubiquitin ligase, has emerged as a critical intracellular immune checkpoint and a promising target for cancer immunotherapy.[1][2] Unlike surface checkpoint inhibitors, Cbl-b acts as a key negative regulator of immune cell activation, particularly in T cells and NK cells, by setting the activation threshold.[3][4] Its inhibition can unleash a potent anti-tumor immune response, making it an attractive therapeutic strategy for a variety of malignancies. This guide provides a comprehensive overview of the target validation for Cbl-b in oncology, with a focus on the methodologies and data required to justify its therapeutic targeting. We will use the profile of a representative small molecule inhibitor, herein referred to as a "Cbl-b tool compound" (such as Cbl-b-IN-20, a research inhibitor with an IC50 < 100 nM), to illustrate the validation process.[5]

The Role of Cbl-b in Immuno-Oncology

Cbl-b, a member of the Casitas B-lineage lymphoma family of E3 ubiquitin ligases, plays a pivotal role in maintaining immune homeostasis by negatively regulating the activation of multiple immune cell types.[6] In T lymphocytes, Cbl-b is a crucial gatekeeper that enforces the need for co-stimulatory signals (e.g., via CD28) for full activation.[7] In the absence of such signals, Cbl-b ubiquitinates key signaling proteins in the T-cell receptor (TCR) pathway, such as PLC-γ1 and the p85 subunit of PI3K, marking them for degradation and thereby inducing a state of anergy or tolerance.[8][9] By inhibiting Cbl-b, T cells can be activated even in the absence of strong co-stimulation, a condition often found in the tumor microenvironment (TME).[10][11]

Furthermore, Cbl-b has been shown to regulate the function of other immune cells, including Natural Killer (NK) cells, where it can dampen their cytotoxic activity.[1][8] Genetic knockout of Cbl-b in preclinical mouse models leads to spontaneous tumor rejection and enhanced anti-tumor immunity, providing strong genetic validation for its role as a cancer immunotherapy target.[4][12]

Cbl-b Signaling Pathway in T-Cell Activation

The inhibitory function of Cbl-b is central to its role as an immune checkpoint. The following diagram illustrates the key signaling events modulated by Cbl-b in a T cell.

Preclinical Target Validation Workflow

The validation of Cbl-b as a therapeutic target involves a multi-step process, starting from biochemical assays to in vivo tumor models. A representative workflow is depicted below.

Quantitative Data Presentation

A crucial aspect of target validation is the generation of robust quantitative data. The following tables summarize key data points for representative Cbl-b inhibitors from preclinical studies.

Table 1: In Vitro Activity of Cbl-b Inhibitors

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| This compound | Cbl-b | Biochemical | < 100 | [5] |

| NX-1607 (analog C7683) | Cbl-b | DSF (Thermal Shift) | Potent Stabilization | [13] |

| GRC 65327 | Cbl-b | Not Specified | Potent | [11] |

| YF550-C1 | Cbl-b | Not Specified | Not Specified | [14] |

Table 2: Cellular Activity of Cbl-b Inhibitors

| Compound | Cell Type | Assay | Endpoint | Result | Reference |

| Cbl-b Inhibitor | Human/Mouse T-cells | Cytokine Release | IFN-γ, IL-2 | Robust Secretion | [4] |

| YF550-C1 | Human T-cells | PGE2-mediated Immunosuppression | IL-2, IFN-γ | Alleviated Suppression | [14] |

| YF550-C1 | Human NK cells | Cytotoxicity Assay | Killing of K562-luc cells | Enhanced Cytotoxicity | [14] |

| Cbl-b Inhibitor | Tumor-infiltrating NK cells | Cytotoxicity Assay | Killing of K562 cells | Increased Cytotoxicity | [15] |

Table 3: In Vivo Anti-Tumor Efficacy of Cbl-b Inhibitors

| Compound | Tumor Model | Dosing | Outcome | Reference |

| Cbl-b Inhibitor | CT-26 Syngeneic | Repeated Dosing | Dose-dependent anti-tumor activity | [4] |

| YF550-C1 | Syngeneic Tumor Models | Not Specified | Suppressed tumor growth | |

| YF550-C1 + anti-PD-L1 | Syngeneic Tumor Models | Combination | Enhanced tumor growth suppression | [14] |

| GRC 65327 | Preclinical Solid Tumor Models | Monotherapy & Combination | Robust anti-tumor activity |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to target validation. Below are methodologies for key assays.

In Vitro Ubiquitination Assay

This assay biochemically validates the inhibitory effect of a compound on the E3 ligase activity of Cbl-b.

Objective: To measure the inhibition of Cbl-b-mediated ubiquitination of a substrate (e.g., SRC kinase or auto-ubiquitination).[16][17]

Materials:

-

Recombinant human E1 activating enzyme (UBE1)

-

Recombinant human E2 conjugating enzyme (e.g., UbcH5b)

-

Recombinant human Cbl-b

-

Ubiquitin (biotinylated or labeled for detection)

-

Substrate protein (e.g., SRC)

-

ATP

-

Assay buffer

-

Cbl-b tool compound (e.g., this compound)

-

Detection reagents (e.g., anti-GST-SmBiT and Streptavidin-LgBiT for Lumit™ assay)[17]

Procedure:

-

Prepare a reaction mixture containing E1, E2, biotinylated ubiquitin, and ATP in assay buffer.[17]

-

Prepare serial dilutions of the Cbl-b tool compound.

-

Add the Cbl-b enzyme and the substrate to the wells of a microplate.

-

Add the Cbl-b tool compound to the respective wells.

-

Initiate the reaction by adding the E1/E2/ubiquitin/ATP mixture.

-

Incubate the plate at 37°C for a specified time (e.g., 60-240 minutes).[17]

-

Stop the reaction and detect the level of ubiquitination using an appropriate method (e.g., TR-FRET, ELISA, or Western blot). For a Lumit™ assay, add detection reagents and measure luminescence.[16][17]

-

Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

T-Cell Proliferation Assay (CFSE-based)

This assay assesses the ability of a Cbl-b inhibitor to enhance T-cell proliferation, a key indicator of T-cell activation.

Objective: To quantify the proliferation of T cells in response to stimulation in the presence or absence of a Cbl-b inhibitor.[18]

Materials:

-

Peripheral blood mononuclear cells (PBMCs) or isolated T cells.[19][20]

-

CFSE (Carboxyfluorescein succinimidyl ester) dye.[21]

-

T-cell stimulation reagents (e.g., anti-CD3 and anti-CD28 antibodies, or specific peptide antigens).[20][22]

-

Cell culture medium (e.g., RPMI-1640 with supplements).

-

Cbl-b tool compound.

-

Flow cytometer.

-

Antibodies for cell surface markers (e.g., CD4, CD8).

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.[20]

-

Label the cells with CFSE dye by incubating them with a working solution of CFSE (e.g., 0.5-5 µM) for 10-15 minutes at 37°C.[20][21]

-

Quench the labeling reaction with fetal bovine serum and wash the cells.

-

Resuspend the CFSE-labeled cells in complete culture medium.

-

Plate the cells in a 96-well plate pre-coated with anti-CD3 antibody (for stimulation). Soluble anti-CD28 can also be added to the culture.[20][22]

-

Add serial dilutions of the Cbl-b tool compound to the wells.

-

Culture the cells for 4-7 days at 37°C in a CO2 incubator.[18][20]

-

Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4, CD8).

-

Analyze the cells by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.

-

Quantify the percentage of proliferated cells in each condition.

In Vivo Syngeneic Tumor Model

This is the cornerstone for evaluating the anti-tumor efficacy of a Cbl-b inhibitor in an immunocompetent host.

Objective: To determine if a Cbl-b inhibitor can control tumor growth in a mouse model with a functional immune system.

Materials:

-

Immunocompetent mice (e.g., BALB/c or C57BL/6).

-

Syngeneic tumor cell line (e.g., CT26 colorectal carcinoma for BALB/c mice).[4]

-

Cbl-b tool compound formulated for in vivo administration (e.g., oral, intraperitoneal).

-

Calipers for tumor measurement.

Procedure:

-

Inject a suspension of tumor cells (e.g., 1x10^6 CT26 cells) subcutaneously into the flank of the mice.

-

Allow the tumors to establish to a palpable size (e.g., 50-100 mm³).

-

Randomize the mice into vehicle control and treatment groups.

-

Administer the Cbl-b tool compound at various doses and schedules (e.g., daily oral gavage).

-

Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight and overall health of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immune cell infiltration by flow cytometry or immunohistochemistry).

-

Plot the mean tumor volume over time for each group to assess anti-tumor efficacy.

Conclusion

The validation of Cbl-b as a therapeutic target in oncology is supported by strong genetic and pharmacological evidence. Its role as a key negative regulator of both innate and adaptive immunity makes it a highly attractive target for monotherapy and in combination with other immunotherapies.[23] The development of potent and selective small molecule inhibitors, such as those currently in clinical trials, holds the promise of a new class of cancer therapeutics that can overcome resistance to existing treatments by directly activating the patient's immune system against their cancer.[24][25] The systematic application of the biochemical, cellular, and in vivo assays described in this guide is essential for the successful preclinical validation and clinical translation of novel Cbl-b inhibitors.

References

- 1. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]

- 2. imtm.cz [imtm.cz]

- 3. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jitc.bmj.com [jitc.bmj.com]

- 5. This compound | Cbl-b 抑制剂 | MCE [medchemexpress.cn]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Cbl-b in T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. ascopubs.org [ascopubs.org]

- 15. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. promega.com [promega.com]

- 18. proimmune.com [proimmune.com]

- 19. criver.com [criver.com]

- 20. agilent.com [agilent.com]

- 21. mucosalimmunology.ch [mucosalimmunology.ch]

- 22. tools.thermofisher.com [tools.thermofisher.com]

- 23. Targeting Cbl-b in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 24. From Structure to Function: Cbl-b Inhibition in Cancer Immunotherapy | Structural Genomics Consortium [thesgc.org]

- 25. tandfonline.com [tandfonline.com]

Cbl-b-IN-20 role in T-cell activation

An In-Depth Technical Guide on the Role of Cbl-b-IN-20 in T-Cell Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The E3 ubiquitin ligase Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b) is a critical intracellular immune checkpoint that establishes the threshold for T-cell activation, thereby playing a pivotal role in maintaining peripheral immune tolerance.[1][2] By targeting key components of the T-cell receptor (TCR) signaling cascade for ubiquitination and subsequent degradation, Cbl-b acts as a molecular brake on T-cell effector functions.[1][3] Consequently, its inhibition presents a promising therapeutic strategy to enhance anti-tumor immunity. This technical guide focuses on this compound, a novel small molecule inhibitor of Cbl-b, and elucidates its mechanism of action in augmenting T-cell activation.

This compound: A Potent Inhibitor of Cbl-b

This compound is a potent inhibitor of the Cbl-b E3 ubiquitin ligase, with a reported half-maximal inhibitory concentration (IC50) of less than 100 nM.[4][5] While detailed public data on this compound is emerging, its mechanism and functional effects can be contextualized by examining other well-characterized Cbl-b inhibitors. For instance, Cbl-b-IN-1, with a similar IC50, has been shown to promote the secretion of key effector cytokines such as Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α), leading to enhanced T-cell activation and TCR signaling.[6] Another inhibitor, Cbl-b inhibitor 25, demonstrates an IC50 of 15 nM and an EC50 of 0.41 µM for IL-2 production in T-cells.[7] These compounds function by binding to Cbl-b and arresting its E3 ligase activity, thereby preventing the ubiquitination of its downstream targets.[7]

Core Mechanism: Releasing the Brakes on T-Cell Activation

Under normal physiological conditions, full activation of a T-cell requires two signals: TCR engagement with an antigen-MHC complex on an antigen-presenting cell (Signal 1) and co-stimulation, primarily through the CD28 receptor (Signal 2).[2] In the absence of robust co-stimulation, Cbl-b is activated and targets key signaling intermediates for ubiquitination, leading to a state of T-cell unresponsiveness or anergy.[1][8]

Key substrates of Cbl-b in the TCR signaling pathway include:

-

The p85 regulatory subunit of Phosphoinositide 3-kinase (PI3K)[9]

-

Zeta-chain-associated protein kinase 70 (ZAP70)[6]

-

Vav1[10]

By ubiquitinating these proteins, Cbl-b effectively dampens the signaling cascade required for T-cell proliferation and cytokine production.

Below is a diagram illustrating the negative regulatory role of Cbl-b in the T-cell receptor signaling pathway.

The Role of this compound in Enhancing T-Cell Activation

This compound, by inhibiting the E3 ligase function of Cbl-b, prevents the degradation of key positive signaling molecules. This leads to a sustained and amplified signal downstream of the TCR, even in the absence of strong co-stimulation. The expected consequences of treating T-cells with this compound are a lowered activation threshold, leading to:

-

Enhanced Proliferation: T-cells can proliferate more robustly in response to antigen stimulation.[3]

-

Increased Cytokine Production: Elevated secretion of effector cytokines such as IL-2 and IFN-γ, which are crucial for anti-tumor responses.[6][11]

-

Restored Effector Function: Anergic or exhausted T-cells within the tumor microenvironment can regain their cytotoxic capabilities.

The diagram below illustrates the TCR signaling pathway in the presence of a Cbl-b inhibitor.

Quantitative Data Summary for Cbl-b Inhibitors

| Inhibitor | IC50 (Cbl-b) | EC50 (T-Cell IL-2 Production) | Key Reported Effects on T-Cells |

| This compound | < 100 nM | Not Publicly Available | Expected to promote T-cell activation and cytokine secretion.[4][5] |

| Cbl-b-IN-1 | < 100 nM | Not Publicly Available | Promotes secretion of IL-2, IFN-γ, and TNF-α; enhances TCR signaling by increasing phosphorylation of PLCγ1 and ZAP70.[6] |

| Cbl-b inhibitor 25 | 15 nM | 0.41 µM | Increases phosphorylated-PLCγ and inhibits Cbl-b ubiquitination of ZAP70.[7] |

Key Experimental Protocols

Protocol 1: In Vitro T-Cell Activation Assay

-

Cell Isolation: Isolate primary human or murine T-cells from peripheral blood (PBMCs) or spleens using negative selection kits.

-

Plate Coating: Coat 96-well plates with anti-CD3 antibody (e.g., OKT3 for human, 2C11 for mouse) at varying concentrations (e.g., 0.1-5 µg/mL) overnight at 4°C. For co-stimulation, soluble anti-CD28 antibody (1-2 µg/mL) can be added to the culture.

-

Cell Plating: Wash plates and seed T-cells at a density of 1-2 x 10^5 cells/well.

-

Inhibitor Treatment: Add this compound at a range of concentrations (e.g., 1 nM to 10 µM) to the appropriate wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Culture cells for 24-72 hours at 37°C, 5% CO2.

-

Analysis:

-

Cytokine Secretion: Collect supernatant and measure IL-2 and IFN-γ concentrations using ELISA or a multiplex bead array.

-

Activation Markers: Harvest cells, stain with fluorescently-labeled antibodies against CD69 and CD25, and analyze by flow cytometry.

-

Proliferation: Prior to stimulation, label cells with a proliferation dye (e.g., CFSE or CellTrace Violet). Analyze dye dilution after 72 hours by flow cytometry.

-

Protocol 2: Cbl-b Autoubiquitination Assay (TR-FRET)

-

Reaction Mixture: Prepare a reaction buffer containing recombinant human Cbl-b, E1 activating enzyme, E2 conjugating enzyme (e.g., Ube2d2), and biotinylated-ubiquitin.

-

Inhibitor Addition: Add this compound across a range of concentrations.

-

Initiation: Start the reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and add detection reagents: Europium-labeled anti-tag antibody (recognizing tagged Cbl-b) and Streptavidin-Allophycocyanin (SA-APC) which binds to biotinylated ubiquitin.

-

Signal Reading: Read the plate on a time-resolved fluorescence reader. A high TR-FRET signal indicates proximity between Cbl-b and ubiquitin (i.e., high ubiquitination). An active inhibitor will reduce the signal in a dose-dependent manner.

Protocol 3: In Vivo Antitumor Efficacy in a Syngeneic Mouse Model

-

Tumor Implantation: Subcutaneously implant a suitable number of tumor cells (e.g., 5 x 10^5 MC38 colorectal cancer cells) into the flank of immunocompetent mice (e.g., C57BL/6).

-

Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

-

Randomization and Treatment: Randomize mice into treatment groups (e.g., Vehicle, this compound).

-

Dosing: Administer this compound orally at a predetermined dose and schedule (e.g., daily).

-

Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and general health.

-

Endpoint: Continue until tumors in the control group reach a predetermined endpoint. Analyze tumor growth inhibition and overall survival. Optional: Harvest tumors and spleens at the end of the study for ex vivo analysis of immune cell infiltration and activation.

Therapeutic Implications and Future Directions

The development of potent and specific Cbl-b inhibitors like this compound holds significant promise for cancer immunotherapy.[9] By lowering the T-cell activation threshold, these agents may:

-

Enhance Responses to Checkpoint Blockade: Cbl-b inhibition could synergize with anti-PD-1/PD-L1 or anti-CTLA-4 therapies to overcome resistance.

-

Improve Adoptive Cell Therapies: Pre-treatment of T-cells or CAR-T cells with a Cbl-b inhibitor ex vivo could generate a more potent therapeutic product.

-

Activate Other Immune Cells: Cbl-b also regulates the activity of NK cells, and its inhibition has been shown to reinvigorate their cytotoxic functions.[12][13]

References

- 1. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cbl-b in T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Overproduction of IFNγ by Cbl-b–Deficient CD8+ T Cells Provides Resistance against Regulatory T Cells and Induces Potent Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | Cbl-b 抑制剂 | MCE [medchemexpress.cn]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Cbl-b inhibitor 25 | Cbl-b inhibitor | Probechem Biochemicals [probechem.com]

- 8. Cbl-b: Roles in T Cell Tolerance, Proallergic T Cell Development, and Cancer Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jitc.bmj.com [jitc.bmj.com]

- 10. Modulation of Immune Cell Functions by the E3 Ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nurixtx.com [nurixtx.com]

- 12. hotspotthera.com [hotspotthera.com]

- 13. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]

Cbl-b-IN-20 and NK Cell Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casitas B-lineage lymphoma b (Cbl-b) is a RING finger E3 ubiquitin ligase that functions as a critical intracellular immune checkpoint, particularly in T lymphocytes and Natural Killer (NK) cells.[1][2][3] By ubiquitinating key signaling proteins, Cbl-b acts as a negative regulator, raising the activation threshold of these immune cells.[1][2][3] In the context of NK cells, Cbl-b has been shown to suppress anti-tumor activity.[2][4][5] Consequently, the inhibition of Cbl-b has emerged as a promising strategy in cancer immunotherapy to unleash the full cytotoxic potential of NK cells.[4]

Cbl-b-IN-20 is a potent small molecule inhibitor of Cbl-b with an IC50 value of less than 100 nM. While detailed public data on the specific effects of this compound on NK cell function are limited, this guide synthesizes the extensive preclinical data from other Cbl-b inhibitors and Cbl-b knockout/knockdown studies to provide a comprehensive overview of the expected biological consequences and methodologies for investigation. This document will serve as a technical resource for researchers in immunology and oncology drug development.

Core Concept: Cbl-b as a Negative Regulator of NK Cell Function

Cbl-b is expressed in various immune cells, including NK cells, and plays a pivotal role in maintaining immune homeostasis by preventing excessive activation.[1] Its inhibitory functions in NK cells are mediated through several mechanisms:

-

Ubiquitination of Signaling Intermediates: Upon activation of inhibitory receptors or in the absence of strong co-stimulatory signals, Cbl-b targets key proteins in the activating signaling cascade for ubiquitination and subsequent proteasomal degradation. A crucial target is the Linker for Activation of T cells (LAT), an adaptor protein essential for downstream signaling from activating receptors.

-

Modulation of TAM Receptor Signaling: Cbl-b is involved in the signaling pathway of TAM (Tyro3, Axl, Mer) receptor tyrosine kinases, which are known to be negative regulators of NK cell function.[4] Ligation of TAM receptors can lead to Cbl-b activation, which in turn dampens NK cell responses.

-

Setting the Activation Threshold: By controlling the stability and activity of these signaling proteins, Cbl-b effectively raises the threshold required for NK cell activation, proliferation, and effector functions such as cytotoxicity and cytokine release.[2][4]

Inhibition of Cbl-b is therefore hypothesized to lower this activation threshold, leading to a more robust anti-tumor response, even in the tumor microenvironment where NK cells can become dysfunctional.[4]

Quantitative Data on the Effects of Cbl-b Inhibition on NK Cell Function

The following tables summarize quantitative data from studies using various Cbl-b inhibitors and genetic knockdown of Cbl-b in human NK cells. This data serves as a proxy for the expected effects of this compound.

Table 1: Enhancement of NK Cell Cytotoxicity by Cbl-b Inhibition

| Cbl-b Inhibitor/Method | Target Cells | Effector:Target (E:T) Ratio | % Increase in Cytotoxicity (approx.) | Reference |

| Cbl-b Inhibitor ("HOT-A") | K562 | 4:1 | 20% | |

| Cbl-b Inhibitor ("HOT-A") | Raji (with Rituximab) | 4:1 | 25% | |

| Cbl-b siRNA Knockdown | MV4-11, Molm-13 | Not specified | Significant increase | [5] |

| CBLB CRISPR KO | HL60 (in vivo) | Not applicable | Significantly reduced tumor burden |

Table 2: Augmentation of NK Cell Cytokine Production and Degranulation by Cbl-b Inhibition

| Cbl-b Inhibitor/Method | Stimulation Condition | Analyte | % Increase (approx.) | Reference |

| Cbl-b Inhibitor ("HOT-A") | IL-15 | IFN-γ | 50% | |

| Cbl-b Inhibitor ("HOT-A") | anti-NKp30 + IL-15 | IFN-γ | 60% | |

| Cbl-b Inhibitor ("HOT-A") | IL-12 + IL-18 | IFN-γ | 40% | |

| Cbl-b Inhibitor ("HOT-A") | IL-15 | Granzyme B | 40% | |

| Cbl-b Inhibitor ("HOT-A") | anti-NKp30 + IL-15 | Granzyme B | 70% | |

| Cbl-b siRNA Knockdown | IL-15 | IFN-γ | Significant increase | [2][5] |

| Cbl-b siRNA Knockdown | IL-15 | Granzyme B | Significant increase | [2][5] |

| Cbl-b siRNA Knockdown | IL-15 | Perforin | Significant increase | [2][5] |

Table 3: Upregulation of NK Cell Activation Markers by Cbl-b Inhibition

| Cbl-b Inhibitor/Method | Stimulation Condition | Activation Marker | % Increase in Positive Cells (approx.) | Reference |

| Cbl-b Inhibitor ("HOT-A") | IL-15 | CD69 | 30% | |

| Cbl-b Inhibitor ("HOT-A") | anti-NKp30 + IL-15 | CD69 | 50% | |

| Cbl-b Inhibitor ("HOT-A") | IL-15 | CD107a | 25% | |

| Cbl-b Inhibitor ("HOT-A") | anti-NKp30 + IL-15 | CD107a | 40% |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Cbl-b inhibitors on NK cell function. Below are protocols for key experiments cited in the literature.

Human NK Cell Isolation and Culture

-

Source: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by density gradient centrifugation (e.g., using Ficoll-Paque).

-

Enrichment: NK cells are enriched from PBMCs using a negative selection kit (e.g., EasySep™ Human NK Cell Isolation Kit), which depletes non-NK cells. Purity is typically assessed by flow cytometry for CD56+CD3- cells and should be >90%.

-

Culture: Enriched NK cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and a low concentration of IL-2 (e.g., 100 U/mL) or IL-15 (e.g., 10 ng/mL) to maintain viability and basal activity.

In Vitro NK Cell Cytotoxicity Assay

-

Target Cells: A common target cell line is K562, a chronic myelogenous leukemia cell line that is highly sensitive to NK cell-mediated lysis due to its lack of MHC class I expression. Other tumor cell lines can also be used.

-

Labeling: Target cells are labeled with a fluorescent dye (e.g., Calcein-AM or CellTrace™ Violet) or a radioactive isotope (e.g., 51Cr).

-

Co-culture: Labeled target cells are co-cultured with NK cells at various effector-to-target (E:T) ratios (e.g., 1:1, 2:1, 4:1) in the presence of the Cbl-b inhibitor or a vehicle control (e.g., DMSO) for a defined period (typically 4 hours).

-

Readout:

-

Fluorescence-based: The release of the fluorescent dye into the supernatant upon cell lysis is measured using a fluorometer.

-

Flow cytometry-based: The percentage of dead target cells (e.g., positive for a viability dye like propidium iodide or 7-AAD) is quantified by flow cytometry.

-

-

Calculation: The percentage of specific lysis is calculated using the formula: (% Experimental Release - % Spontaneous Release) / (% Maximum Release - % Spontaneous Release) * 100.

Cytokine Production and Degranulation Assays

-

Stimulation: NK cells are stimulated with cytokines (e.g., IL-12 and IL-18), plate-bound antibodies against activating receptors (e.g., NKp30, NKG2D), or co-cultured with target cells in the presence of the Cbl-b inhibitor or vehicle control.

-

Cytokine Measurement (Extracellular): After 24-48 hours of stimulation, the cell culture supernatant is collected. The concentration of cytokines such as IFN-γ and TNF-α is measured by ELISA or a multiplex bead-based assay (e.g., Luminex).

-

Degranulation (CD107a Assay): Degranulation, a surrogate marker for cytotoxic activity, is assessed by measuring the surface expression of CD107a (LAMP-1). A fluorescently labeled anti-CD107a antibody is added to the culture during the stimulation period. After stimulation, cells are stained for other surface markers (e.g., CD56, CD3) and analyzed by flow cytometry.

-

Intracellular Cytokine and Effector Molecule Staining: For intracellular analysis, a protein transport inhibitor (e.g., Brefeldin A or Monensin) is added for the last few hours of stimulation. Cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies against IFN-γ, Granzyme B, and Perforin for flow cytometric analysis.

Visualizations: Signaling Pathways and Experimental Workflows

Cbl-b Signaling Pathway in NK Cells

Caption: Cbl-b mediated negative regulation of NK cell activation.

Experimental Workflow for Assessing this compound

Caption: Workflow for evaluating the effect of this compound on NK cells.

Conclusion

Cbl-b is a well-validated negative regulator of NK cell function, making it an attractive target for cancer immunotherapy. The inhibition of Cbl-b has been shown to enhance NK cell-mediated cytotoxicity, cytokine production, and proliferation, particularly in suboptimal stimulation conditions that may mimic the tumor microenvironment. While specific data for this compound is not yet widely available in the public domain, the extensive preclinical evidence for other Cbl-b inhibitors strongly suggests its potential to reinvigorate dysfunctional NK cells and augment their anti-tumor activity.[4] The experimental protocols and assays detailed in this guide provide a robust framework for the preclinical evaluation of this compound and other molecules in this class, paving the way for their potential clinical development.

References

The E3 Ligase Cbl-b: An In-Depth Technical Guide to Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casitas B-lineage lymphoma-b (Cbl-b) is a RING finger E3 ubiquitin ligase that plays a pivotal role in regulating immune responses.[1][2] Primarily known as a negative regulator of T-cell and NK-cell activation, Cbl-b is a critical checkpoint in maintaining immune homeostasis and preventing autoimmunity.[1][3] Its function in dampening immune cell activity has made it a compelling therapeutic target, particularly in the field of immuno-oncology, where its inhibition is being explored to enhance anti-tumor immunity.[1] This technical guide provides an in-depth overview of the core methodologies used to assess the E3 ligase activity of Cbl-b, offering detailed experimental protocols, data presentation standards, and visual representations of key signaling pathways and workflows.

Cbl-b Signaling Pathways

Cbl-b exerts its regulatory function by ubiquitinating a range of substrate proteins, thereby targeting them for degradation or altering their signaling functions.[1][2] In T-cells and NK-cells, Cbl-b is a key gatekeeper that fine-tunes the threshold for activation.[3][4]

Negative Regulation of T-Cell Activation

Upon T-cell receptor (TCR) engagement, a cascade of signaling events is initiated. Cbl-b acts as a crucial brake on this process by targeting key signaling intermediates for ubiquitination. This negative regulation is essential for preventing excessive T-cell proliferation and maintaining self-tolerance.[4] Key substrates of Cbl-b in the TCR signaling pathway include Vav1, PLCγ-1, and the p85 subunit of PI3K.[1] By ubiquitinating these molecules, Cbl-b attenuates downstream signaling pathways, including the activation of NF-κB.

Regulation of NK-Cell Function

In Natural Killer (NK) cells, Cbl-b also acts as a negative regulator. One of its key mechanisms involves the ubiquitination of TAM (Tyro3, Axl, Mer) receptor tyrosine kinases.[1][5] By promoting the internalization and degradation of these receptors, Cbl-b modulates NK cell effector functions.[1][5]

Quantitative Data on Cbl-b Activity and Inhibition

The development of Cbl-b inhibitors is a major focus of drug discovery efforts. The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of inhibitor required to reduce Cbl-b activity by 50%. While specific kinetic parameters such as Km and kcat for Cbl-b are not extensively reported in the literature, a growing number of small molecule inhibitors with varying potencies have been identified.

| Inhibitor | IC50 (nM) | Assay Type | Reference |

| Cbl-b-IN-1 | < 100 | Biochemical | [6] |

| Arylpyridone Compound | 30 | Biochemical | [7] |

| NX-1607 related compounds | Various (nM to µM) | TR-FRET | [8] |

| Ageliferins | 18,000 - 35,000 | Biochemical | [9] |

| Agelasines W-Y | > 50,000 | Biochemical | [9] |

| Nimbus Clio Compound | ≤ 500 | TR-FRET | [10] |

| Innocare Pharma Compound | 0.98 | Fluorescence-based | [4] |

Experimental Protocols

A variety of assays can be employed to measure the E3 ligase activity of Cbl-b. These can be broadly categorized into in vitro (biochemical) assays and cell-based assays.

In Vitro Ubiquitination Assays

In vitro assays utilize purified recombinant proteins to reconstitute the ubiquitination cascade in a controlled environment. These assays can be designed to measure either the auto-ubiquitination of Cbl-b or the ubiquitination of a specific substrate.

This protocol is adapted from a luminescent-based immunoassay designed to measure the auto-ubiquitination of GST-tagged Cbl-b.[11][12]

Materials:

-

Recombinant Human UBE1 (E1)

-

Recombinant Human UBCH5b (E2)

-

Recombinant Human GST-Cbl-b (E3)

-

Biotinylated Ubiquitin

-

ATP

-

Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)

-

Anti-GST-SmBiT and Streptavidin-LgBiT detection reagents

-

Luminescence detection substrate

-

96-well white assay plates

Procedure:

-

Prepare a reaction mixture containing 42 nM UBE1, 244 nM UBCH5b, 20 µM ATP, and biotinylated ubiquitin in assay buffer.[11][12] For a negative control, prepare a similar mixture without ATP.

-

Prepare a dilution series of GST-Cbl-b in assay buffer.

-

In a 96-well plate, add 10 µL of the reaction mixture and 10 µL of the GST-Cbl-b dilution to each well.

-

Incubate the plate at 37°C for 4 hours with gentle shaking.[11][12]

-

Prepare a detection reagent mixture containing 0.10 µg/mL anti-GST-SmBiT and 0.33 µg/mL Streptavidin-LgBiT in the appropriate dilution buffer.

-

Add 20 µL of the detection reagent mixture to each well.

-

Incubate for 30 minutes at room temperature with shaking.[11][12]

-

Prepare the luminescence detection substrate according to the manufacturer's instructions.

-

Add 10 µL of the detection substrate to each well.

-

Read the luminescence signal using a plate reader.

This protocol describes a general method to detect the ubiquitination of a Cbl-b substrate, such as Syk, using western blotting.[13]

Materials:

-

Recombinant Human UBE1 (E1)

-

Recombinant Human UbcH5b (E2)

-

Recombinant Human Cbl-b (E3)

-

Recombinant Human Ubiquitin

-

Recombinant Substrate (e.g., Syk)

-

ATP

-

Ubiquitination Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)

-

SDS-PAGE gels and buffers

-

PVDF membrane

-

Primary antibodies (anti-substrate, anti-ubiquitin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

In a microcentrifuge tube, assemble the ubiquitination reaction mixture:

-

50 ng UBE1

-

200 ng UbcH5b

-

500 ng Cbl-b

-

1 µg Ubiquitin

-

500 ng Substrate

-

2 mM ATP

-

Adjust the final volume to 30-50 µL with ubiquitination reaction buffer.

-

-

As a negative control, prepare a reaction mixture lacking Cbl-b or ATP.

-

Incubate the reactions at 37°C for 60-90 minutes.

-

Stop the reaction by adding 2X SDS-PAGE sample buffer and boiling for 5 minutes.

-

Resolve the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the substrate overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the ubiquitinated substrate bands using a chemiluminescent substrate and an imaging system. A ladder of higher molecular weight bands corresponding to polyubiquitinated substrate should be visible.

Cell-Based Ubiquitination Assays

Cell-based assays provide a more physiologically relevant context for studying Cbl-b activity by measuring the ubiquitination of its substrates within a cellular environment.

This protocol is a general method for assessing the ubiquitination of a specific Cbl-b substrate (e.g., FLT3) in a cellular context, adapted from a protocol for FLT3 ubiquitination in HEK293T cells.[14]

Materials:

-

HEK293T cells

-

Expression plasmids for HA-tagged Ubiquitin, FLAG-tagged Cbl-b, and the substrate of interest (e.g., FLT3).

-

Cell culture medium and reagents

-

Transfection reagent

-

Proteasome inhibitor (e.g., MG132)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies for immunoprecipitation (e.g., anti-FLAG) and western blotting (e.g., anti-HA, anti-substrate)

-

Protein A/G agarose beads

Procedure:

-

Seed HEK293T cells in 10-cm dishes and grow to 70-80% confluency.

-

Co-transfect the cells with plasmids encoding HA-Ubiquitin, FLAG-Cbl-b, and the substrate using a suitable transfection reagent.

-

24-48 hours post-transfection, treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours to allow for the accumulation of ubiquitinated proteins.

-

Lyse the cells in lysis buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Pre-clear the lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysates with an antibody against the substrate overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.

-

Wash the beads three to five times with lysis buffer.

-

Elute the immunoprecipitated proteins by boiling in 2X SDS-PAGE sample buffer for 5 minutes.

-

Analyze the eluates by western blotting using an anti-HA antibody to detect ubiquitinated substrate and an anti-substrate antibody as a loading control.

Conclusion

The assays described in this guide represent the core methodologies for investigating the E3 ligase activity of Cbl-b. The choice of assay depends on the specific research question, with in vitro assays being ideal for high-throughput screening of inhibitors and detailed mechanistic studies, while cell-based assays provide a more physiologically relevant system for validating findings. As the interest in Cbl-b as a therapeutic target continues to grow, the robust and reliable measurement of its activity will remain a critical component of research and drug development in this field.

References

- 1. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]

- 2. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. T Cell Activation Threshold Regulated by E3 Ubiquitin Ligase Cbl-b Determines Fate of Inducible Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. mdpi.com [mdpi.com]

- 7. T-cell receptor-induced NF-kappaB activation is negatively regulated by E3 ubiquitin ligase Cbl-b - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. nurixtx.com [nurixtx.com]

- 11. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 12. promega.com [promega.com]

- 13. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 14. Ubiquitin Ligases CBL and CBL-B Maintain the Homeostasis and Immune Quiescence of Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Cbl-b in Signal Transduction: A Technical Guide to Downstream Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Casitas B-lineage lymphoma-b (Cbl-b) is a RING finger E3 ubiquitin ligase that has emerged as a critical negative regulator of immune responses.[1] Functioning as a key gatekeeper, Cbl-b establishes the activation threshold for T lymphocytes and is integral to maintaining peripheral tolerance.[1][2] Its inactivation in genetic models leads to a complex phenotype characterized by hyper-responsive immune cells, susceptibility to autoimmune diseases, and paradoxically, potent anti-tumor immunity.[2][3][4] This dual role makes Cbl-b a compelling, albeit challenging, target for therapeutic intervention in both autoimmunity and oncology. This technical guide provides an in-depth exploration of the Cbl-b signaling pathway, its downstream molecular targets, and the resulting cellular consequences. It includes summaries of quantitative data, detailed experimental protocols derived from seminal studies, and pathway visualizations to facilitate a comprehensive understanding of its function.

Cbl-b: Structure and Core Function

Cbl-b is a member of the highly conserved Cbl protein family, which also includes c-Cbl and Cbl-c.[5] These proteins share a common architecture, featuring an N-terminal Tyrosine Kinase Binding (TKB) domain, a RING (Really Interesting New Gene) finger domain which confers E3 ligase activity, a proline-rich region for mediating protein-protein interactions, and a C-terminal ubiquitin-associated (UBA) domain.[5][6][7]

The primary function of Cbl-b is to act as an E3 ubiquitin ligase, an enzyme that facilitates the final step in the ubiquitination cascade: the transfer of ubiquitin from an E2 conjugating enzyme to a lysine residue on a target substrate protein.[6][8] This "tagging" with ubiquitin can lead to various outcomes depending on the nature of the ubiquitin chain, most notably targeting the substrate for degradation by the proteasome or lysosome, thereby terminating its signaling function.[5][9] Through this mechanism, Cbl-b negatively regulates multiple signaling pathways initiated by receptor tyrosine kinases (RTKs) and antigen receptors.[10][11]

Core Signaling Pathways Regulated by Cbl-b

Cbl-b exerts its influence across several critical signaling axes, primarily in immune cells. Its most well-documented role is in setting the activation threshold of T cells, but it also plays significant roles in regulating Natural Killer (NK) cells, B cells, and myeloid cells.[6][12]

Negative Regulation of T Cell Activation

In T lymphocytes, Cbl-b is a master regulator that ensures T cell activation is tightly controlled and requires a dual signal: T Cell Receptor (TCR) engagement and co-stimulation, typically through the CD28 receptor.[1] In the absence of CD28 co-stimulation, Cbl-b remains active and suppresses TCR signaling, leading to a state of unresponsiveness known as anergy.[2][13] Cbl-b-deficient T cells bypass the need for CD28 co-stimulation and can be fully activated by TCR signaling alone.[1][14]

Cbl-b achieves this by targeting several key proximal signaling molecules downstream of the TCR and CD28 for ubiquitination. Key substrates include:

-

Phospholipase C-γ1 (PLC-γ1): Cbl-b-mediated ubiquitination of PLC-γ1 inhibits its activity, dampening calcium mobilization, a critical event in T cell activation.[12][13][15]

-

Protein Kinase C-θ (PKC-θ): In anergic T cells, Cbl-b targets PKC-θ for ubiquitination.[1][3]

-

Vav1: A guanine nucleotide exchange factor essential for TCR signaling, Vav1 is a critical target. Cbl-b inhibits the Vav1-dependent signaling pathway.[6][16] The interaction is mediated by the proline-rich region of Cbl-b and the SH3-SH2-SH3 domain of Vav1.[16]

-

PI3K (p85 regulatory subunit): Cbl-b ubiquitinates the p85 subunit of Phosphoinositide 3-kinase (PI3K), negatively regulating its recruitment and activation in a proteolysis-independent manner.[15][17] This attenuates the downstream Akt signaling pathway.

// Connections Antigen -> TCR [label="Signal 1"]; CD28 -> PI3K [label="Signal 2\n(Co-stimulation)"]; TCR -> Vav1; TCR -> PLCg1; Vav1 -> Activation; PI3K -> Akt -> Activation; PLCg1 -> Ca_Flux -> Activation;

// Cbl-b Regulation Cblb -> Vav1 [label="Ub", style=dashed, color="#EA4335", arrowhead=tee]; Cblb -> PI3K [label="Ub", style=dashed, color="#EA4335", arrowhead=tee]; Cblb -> PLCg1 [label="Ub", style=dashed, color="#EA4335", arrowhead=tee]; Cblb -> Anergy [color="#EA4335"]; Ub -> Cblb [style=dotted, arrowhead=none];

CD28 -> Cblb [label="Inhibits Cbl-b\nvia degradation", style=dashed, color="#EA4335", arrowhead=tee]; } dot Figure 1: Cbl-b as a negative regulator of T-Cell activation.

Regulation of TGF-β Signaling

Transforming growth factor-β (TGF-β) is a potent immunosuppressive cytokine. The sensitivity of T cells to TGF-β is crucial for controlling immune responses and is mediated by the SMAD protein family. Cbl-b has been shown to be a key mediator of T cell sensitivity to TGF-β.[18] It achieves this by targeting SMAD7, an inhibitory SMAD protein that acts as a negative regulator of the TGF-β receptor. Cbl-b directly interacts with and ubiquitinates SMAD7, leading to its degradation.[18] Therefore, by removing the inhibitor SMAD7, Cbl-b effectively enhances TGF-β signaling, contributing to the suppression of T cell effector functions and promoting the generation of induced regulatory T cells (iTregs).[1][18]

// Pathway connections TGFb -> TGFbR; TGFbR -> SMAD23; SMAD23 -> Complex; SMAD4 -> Complex; Complex -> TargetGenes; TargetGenes -> ImmuneSuppression;

// Regulatory connections SMAD7 -> TGFbR [arrowhead=tee, color="#EA4335", label="Inhibits"]; Cblb -> SMAD7 [arrowhead=tee, color="#EA4335", style=dashed, label="Ub & Degrade"]; Ub -> Cblb [style=dotted, arrowhead=none]; } dot Figure 2: Cbl-b enhances TGF-β sensitivity by targeting SMAD7.

Regulation of NK Cell Activity

In Natural Killer (NK) cells, Cbl-b also functions as a negative regulator. Its primary targets in these cells are the TAM family of receptor tyrosine kinases: Tyro3, Axl, and Mer.[3][12] Cbl-b ubiquitinates all three TAM receptors, controlling their internalization and subsequent signaling.[12] Inactivation or deletion of Cbl-b in NK cells leads to heightened anti-tumor activity and the ability to spontaneously reject metastatic tumors.[3]

Downstream Effects of Cbl-b Signaling

The molecular actions of Cbl-b translate into profound physiological effects, establishing it as a central node in the balance between immune tolerance and activation.

Immune Tolerance and Anergy

Cbl-b is essential for establishing peripheral T cell tolerance and anergy, a state of functional unresponsiveness induced by TCR stimulation without co-stimulation.[4][13] Mice lacking Cbl-b are highly susceptible to a range of experimental autoimmune diseases, including experimental autoimmune encephalomyelitis (EAE).[4][12] This is a direct consequence of the lowered T cell activation threshold; self-reactive T cells that would normally be rendered anergic can become activated, leading to autoimmunity.[13] Furthermore, effector T cells from Cbl-b deficient mice are resistant to suppression by regulatory T cells (Tregs) and TGF-β.[1]

Anti-Tumor Immunity

The same mechanism that predisposes Cbl-b deficient mice to autoimmunity also makes them potent cancer rejectors. By lowering the T cell activation threshold, Cbl-b deletion allows for a more robust activation of tumor-specific cytotoxic T lymphocytes (CTLs).[4][19] These T cells can overcome the immunosuppressive tumor microenvironment and mount an effective anti-tumor response.[20][21] Cbl-b knockout mice have been shown to spontaneously reject various implanted tumors and develop fewer UVB-induced skin malignancies.[3][4] This has positioned Cbl-b as a high-value target for cancer immunotherapy, with the goal of inhibiting its function to "release the brakes" on anti-tumor T cells.[19][20]

Quantitative Data on Cbl-b Downstream Effects

The following tables summarize the observed effects of Cbl-b deficiency or inhibition on various cellular and systemic parameters as described in the literature.

Table 1: Effects of Cbl-b Deficiency on T Lymphocytes

| Parameter | Observation in Cbl-b Deficient T Cells | Reference(s) |

| Activation Requirement | Bypass the need for CD28 co-stimulation | [1][14] |

| Proliferation | Hyperproliferative upon TCR stimulation | [22] |

| IL-2 Production | Excessive IL-2 secretion | [1][22] |

| Anergy Induction | Resistant to anergy induction | [2][13] |

| Treg Suppression | Resistant to suppression by Tregs and TGF-β | [1] |

| iTreg Generation | Impaired conversion of naive T cells to iTregs | [3][23] |

| PLC-γ1 Phosphorylation | Increased/rescued in anergic T cells | [4][13] |

| Calcium Mobilization | Increased/rescued in anergic T cells | [12][13] |

Table 2: Effects of Cbl-b Deficiency in Other Immune Cells and Systems

| Cell Type / System | Observation in Cbl-b Deficient Model | Reference(s) |

| NK Cells | Heightened anti-tumor and anti-metastatic activity | [3] |

| Dendritic Cells (LPS Stim) | Increased secretion of TNF-α, IL-6, and MIP-1α | [12] |

| B Cells | Sustained phosphorylation of Igα, Syk, PLC-γ2 | [6] |

| Systemic (Phenotype) | High susceptibility to autoimmunity | [3][4][12] |

| Systemic (Tumor) | Spontaneous rejection of implanted tumors | [4][19] |

Key Experimental Protocols

The study of Cbl-b function relies on a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments frequently cited.

Co-Immunoprecipitation (Co-IP) for Protein Interaction

This protocol is used to determine if two proteins physically interact within a cell, for example, the interaction between Cbl-b and SMAD7.[18]

-

Cell Lysis: Culture and harvest primary T cells. Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein complexes.

-

Pre-clearing: Incubate the cell lysate with Protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., anti-Cbl-b).

-

Complex Capture: Add fresh Protein A/G agarose beads to the lysate-antibody mixture. The beads will bind to the antibody, capturing the bait protein and any associated "prey" proteins (e.g., SMAD7).

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the suspected interacting "prey" protein (e.g., anti-SMAD7). A band at the correct molecular weight confirms the interaction.

In Vitro T Helper Cell Differentiation Assay

This protocol is used to assess the role of Cbl-b in the differentiation of naive CD4+ T cells into various effector subsets (Th1, Th2, Th9, Th17).[24]

-

Cell Isolation: Isolate naive CD4+ T cells (CD4+CD62L+CD44loCD25-) from the spleens and lymph nodes of wild-type and Cbl-b knockout mice using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Cell Culture: Plate the isolated cells in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies to provide activation signals.

-

Cytokine Polarization: Add specific cytokine cocktails and blocking antibodies to drive differentiation towards the desired subset:

-

Th1: IL-12 + anti-IL-4

-

Th2: IL-4 + anti-IFN-γ

-

Th9: IL-4 + TGF-β + anti-IFN-γ

-

Th17: IL-6 + TGF-β + anti-IFN-γ + anti-IL-4

-

-

Incubation: Culture the cells for 3-5 days.

-

Restimulation & Analysis: Restimulate the differentiated cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.

-

Readout: Analyze the production of signature cytokines (e.g., IFN-γ for Th1, IL-4 for Th2) by intracellular cytokine staining followed by flow cytometry, or by measuring cytokines in the supernatant via ELISA.

In Vivo Ubiquitination Assay

This assay determines if a specific protein is ubiquitinated within a living cell.

-

Transfection: Co-transfect cells (e.g., HEK293T or Jurkat T cells) with expression vectors for HA-tagged ubiquitin, Flag-tagged Cbl-b, and the substrate protein of interest (e.g., Myc-tagged p85).

-

Cell Treatment: Treat cells with a proteasome inhibitor (e.g., MG132) for several hours before harvesting to allow ubiquitinated proteins to accumulate.

-

Lysis & Immunoprecipitation: Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt non-covalent protein interactions. Dilute the lysate with non-denaturing buffer and perform immunoprecipitation for the substrate protein (e.g., using an anti-Myc antibody).

-

Western Blot Analysis: Wash the immunoprecipitates and analyze by Western blotting using an antibody against the ubiquitin tag (e.g., anti-HA). A high-molecular-weight smear or ladder of bands indicates polyubiquitination of the substrate.

Implications for Drug Development

The central role of Cbl-b in regulating immune activation makes it a prime therapeutic target.[2][21]

-

Oncology: The development of small molecule inhibitors or other modalities (siRNA, PROTACs) to block Cbl-b function is a major focus.[20] Such inhibitors could act as monotherapy or in combination with checkpoint inhibitors (e.g., anti-PD-1) to enhance anti-tumor immunity, particularly in patients who are non-responsive to existing immunotherapies.[20][21]

-

Autoimmunity: Conversely, strategies to enhance or stabilize Cbl-b function could be beneficial in treating autoimmune diseases by raising the T cell activation threshold and restoring immune tolerance.

The challenge lies in the dual nature of its function. Systemic inhibition of Cbl-b carries the inherent risk of inducing autoimmune-like toxicities.[25] Therefore, future drug development will likely focus on targeted delivery to the tumor microenvironment or the development of agents that can be precisely controlled to balance efficacy with safety.

References

- 1. Regulation of immune responses by E3 ubiquitin ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]

- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 3. Cbl-b: Roles in T Cell Tolerance, Proallergic T Cell Development, and Cancer Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cbl Enforces Vav1 Dependence and a Restricted Pathway of T Cell Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 9. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Cbl family of ubiquitin ligases: critical negative regulators of tyrosine kinase signaling in the immune system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]

- 13. Essential role of the E3 ubiquitin ligase Cbl-b in T cell anergy induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rupress.org [rupress.org]

- 15. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cbl-b, a member of the Sli-1/c-Cbl protein family, inhibits Vav-mediated c-Jun N-terminal kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Proteolysis-independent regulation of PI3K by Cbl-b-mediated ubiquitination in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. The ubiquitin E3 ligase Cbl-b in T cells tolerance and tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Targeting Cbl-b in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. jitc.bmj.com [jitc.bmj.com]

- 22. cyagen.com [cyagen.com]

- 23. T Cell Activation Threshold Regulated by E3 Ubiquitin Ligase Cbl-b Determines Fate of Inducible Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. E3 Ubiquitin Ligase Cbl-b Suppresses Proallergic T Cell Development and Allergic Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

The Architect's Guide to Cbl-b Inhibition: A Technical Deep Dive into Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b) has emerged as a critical intracellular immune checkpoint, playing a pivotal role in regulating the activation threshold of T cells and Natural Killer (NK) cells. As an E3 ubiquitin ligase, Cbl-b's negative regulatory function on immune responses has made it a compelling target for immuno-oncology. The development of small molecule inhibitors targeting Cbl-b aims to unleash the full potential of the immune system against malignant cells. This technical guide provides an in-depth overview of the discovery and development of Cbl-b inhibitors, detailing the underlying signaling pathways, key experimental protocols, and a comparative analysis of leading preclinical and clinical candidates.

The Central Role of Cbl-b in Immune Regulation

Cbl-b is a RING finger E3 ubiquitin ligase that acts as a master regulator of both innate and adaptive immunity. In T lymphocytes, Cbl-b is a key gatekeeper of activation, setting the threshold for T-cell receptor (TCR) signaling. In the absence of co-stimulatory signals from CD28, Cbl-b ubiquitinates key downstream signaling proteins, such as Phospholipase C-γ1 (PLCγ1) and the p85 subunit of PI3K, marking them for degradation and thereby preventing T-cell activation.[1] This mechanism is crucial for maintaining peripheral tolerance and preventing autoimmunity.[2] However, in the context of cancer, this function can be co-opted by tumors to create an immunosuppressive microenvironment.[3]

Inhibition of Cbl-b effectively lowers the activation threshold of T cells, allowing for a robust anti-tumor immune response even in the presence of weak tumor antigens or a lack of co-stimulation.[4] Furthermore, Cbl-b inhibition has been shown to enhance the cytotoxic activity of NK cells and can reinvigorate exhausted T cells.[5][6]

Caption: Cbl-b inhibitor discovery workflow.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Cbl-b Activity

This biochemical assay is a primary high-throughput screening method to identify inhibitors of Cbl-b's E3 ligase activity.

Principle: The assay measures the ubiquitination of a substrate by Cbl-b. A GST-tagged Cbl-b is incubated with a biotinylated ubiquitin, an E1 activating enzyme, an E2 conjugating enzyme (UbcH5b), and ATP. The reaction product, biotin-polyubiquitinated GST-Cbl-b, is detected by adding a terbium-labeled anti-GST antibody (donor) and a streptavidin-conjugated fluorophore (acceptor). Proximity of the donor and acceptor due to ubiquitination results in a FRET signal.

Protocol:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT).

-

Reconstitute recombinant human E1, UbcH5b, GST-Cbl-b, and biotin-ubiquitin in assay buffer to desired stock concentrations.

-

Prepare ATP solution.

-

Prepare detection reagents: Terbium-anti-GST and Streptavidin-d2 in detection buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 2 µL of test compound dilutions in DMSO to the assay plate.

-

Add 4 µL of a master mix containing E1, UbcH5b, and GST-Cbl-b.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 4 µL of a mix containing biotin-ubiquitin and ATP.

-

Incubate for 60-120 minutes at 37°C.

-

Stop the reaction and add 10 µL of the detection mix.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm emission / 620 nm emission) x 10,000.

-

Plot the HTRF ratio against the inhibitor concentration to determine the IC50 value.

-

Jurkat T-Cell Activation Assay (IL-2 Production)

This cellular assay assesses the ability of Cbl-b inhibitors to enhance T-cell activation.

Principle: Jurkat T-cells, a human T-lymphocyte cell line, are stimulated sub-optimally through the TCR/CD3 pathway. In the presence of a Cbl-b inhibitor, the threshold for activation is lowered, leading to increased production and secretion of Interleukin-2 (IL-2), a key cytokine in T-cell proliferation.

Protocol:

-

Cell Culture:

-

Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin.

-

-

Assay Procedure (96-well plate format):

-

Coat a 96-well plate with anti-CD3 antibody (e.g., OKT3, 0.1-1 µg/mL) overnight at 4°C.

-

Wash the plate with sterile PBS to remove unbound antibody.

-

Seed Jurkat cells at a density of 1 x 10^5 cells/well.

-

Add serial dilutions of the Cbl-b inhibitor.

-

Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

-

IL-2 Quantification:

-

Collect the cell culture supernatant.

-

Quantify the concentration of IL-2 using a commercially available ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the IL-2 concentration against the inhibitor concentration to determine the EC50 value.

-

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm direct binding of an inhibitor to Cbl-b within a cellular context.

Principle: The binding of a ligand (inhibitor) to its target protein can increase the protein's thermal stability. In CETSA, cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Protocol:

-

Cell Treatment:

-

Culture a suitable cell line (e.g., HEK293T overexpressing tagged Cbl-b or a relevant immune cell line) to near confluency.

-

Treat cells with the Cbl-b inhibitor or vehicle (DMSO) for 1-2 hours at 37°C.

-

-

Thermal Challenge:

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells by freeze-thaw cycles or with a lysis buffer.

-

Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

-

Quantify the amount of soluble Cbl-b in the supernatant by Western blot or an immunoassay like ELISA.

-

-

Data Analysis:

-

Plot the amount of soluble Cbl-b against the temperature for both inhibitor-treated and vehicle-treated samples.

-

A rightward shift in the melting curve for the inhibitor-treated sample confirms target stabilization and engagement.

-

In Vivo Efficacy in CT-26 Syngeneic Mouse Model

This in vivo model is crucial for evaluating the anti-tumor efficacy of Cbl-b inhibitors in an immunocompetent setting.

Principle: CT-26 is a murine colon carcinoma cell line that is syngeneic to BALB/c mice. When implanted in these mice, the tumors grow in the presence of a fully functional immune system. Treatment with a Cbl-b inhibitor is expected to enhance the host's anti-tumor immune response, leading to tumor growth inhibition or regression.

Protocol:

-

Animal Model:

-

Use female BALB/c mice, 6-8 weeks old.

-

-

Tumor Implantation:

-